5-Bromo-3-pentyloxyphenylboronic acid
Overview
Description
5-Bromo-3-pentyloxyphenylboronic acid is an organoboron compound with the molecular formula C11H16BBrO3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a bromine atom at the 5-position and a pentyloxy group at the 3-position. This compound is of interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
Mechanism of Action
Target of Action
5-Bromo-3-pentyloxyphenylboronic acid is primarily used as a reagent in organic synthesis . Its primary targets are the molecules it interacts with during these reactions, such as in the Suzuki–Miyaura cross-coupling .
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, this compound acts as an organoboron reagent . The reaction involves the coupling of an organoboron compound with an organic halide or pseudohalide in the presence of a palladium catalyst . The boronic acid moiety of the compound interacts with the palladium catalyst, transferring the organic group from boron to palladium in a process known as transmetalation .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is a key pathway in organic synthesis, enabling the formation of carbon-carbon bonds . The reaction is widely used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials for electronics .
Pharmacokinetics
Boronic esters, such as this compound, are generally stable and easy to purify, making them attractive for chemical transformations .
Result of Action
The result of the action of this compound in a Suzuki–Miyaura cross-coupling reaction is the formation of a new carbon-carbon bond . This allows for the synthesis of a wide range of organic compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is typically performed under mild and functional group tolerant conditions . The stability of boronic esters can also be affected by air and moisture . Therefore, these factors need to be carefully controlled to ensure the effectiveness of the reaction.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-pentyloxyphenylboronic acid typically involves the borylation of a suitable aryl halide precursor. One common method is the palladium-catalyzed borylation of 5-bromo-3-pentyloxybenzene using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-3-pentyloxyphenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction forms a new carbon-carbon bond, resulting in the formation of biaryl or styrene derivatives.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Palladium acetate or palladium chloride are commonly used catalysts for Suzuki-Miyaura coupling reactions.
Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate are often used as bases in these reactions.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or toluene are typical solvents used in these reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Substituted Derivatives: Formed through nucleophilic substitution of the bromine atom.
Scientific Research Applications
5-Bromo-3-pentyloxyphenylboronic acid has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, where the boronic acid group can act as a reversible covalent inhibitor of enzymes.
Material Science: It is used in the synthesis of functional materials, such as polymers and dendrimers, where the boronic acid group can facilitate cross-linking and other modifications.
Biological Research: The compound is used in the study of boron-containing biomolecules and their interactions with biological systems.
Comparison with Similar Compounds
5-Bromo-3-pentyloxyphenylboronic acid can be compared with other similar compounds, such as:
Phenylboronic Acid: Lacks the bromine and pentyloxy substituents, making it less versatile in certain synthetic applications.
3-Bromo-5-pentyloxyphenylboronic Acid: Similar structure but with different substitution pattern, affecting its reactivity and applications.
4-Bromo-3-pentyloxyphenylboronic Acid: Another isomer with different substitution pattern, leading to variations in chemical behavior and applications.
The unique combination of the bromine and pentyloxy substituents in this compound provides distinct reactivity and versatility in various chemical reactions and applications.
Properties
IUPAC Name |
(3-bromo-5-pentoxyphenyl)boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BBrO3/c1-2-3-4-5-16-11-7-9(12(14)15)6-10(13)8-11/h6-8,14-15H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXZSUYTZYXCKPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Br)OCCCCC)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BBrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501246521 | |
Record name | Boronic acid, B-[3-bromo-5-(pentyloxy)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501246521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.96 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2121512-33-0 | |
Record name | Boronic acid, B-[3-bromo-5-(pentyloxy)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2121512-33-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-[3-bromo-5-(pentyloxy)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501246521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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